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Compound of Interest

Compound Name:
1,5-di-tert-butyl-2-methoxy-3-

nitrobenzene

CAS No.: 99758-42-6

Cat. No.: B6207364

Get Quote

Executive Summary
Subject: 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (Target Candidate) Primary Alternative:

Musk Ambrette (Reference Standard) Context: Drug development and fragrance chemistry

often require precise mapping of steric "buttressing effects." This guide outlines the

crystallographic parameters necessary to quantify the steric inhibition of resonance caused by

the crowding of tert-butyl, methoxy, and nitro groups.

Compound Architecture & Comparative Profile
The crystallographic interest in 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene lies in its

"overcrowded" benzene ring. Unlike standard nitro-aromatics, the bulky tert-butyl groups at

positions 1 and 5 force the adjacent substituents (methoxy at 2, nitro at 3) out of planarity.
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Feature
Target: 1,5-di-tert-

butyl-2-methoxy-3-

nitrobenzene

Alternative: Musk

Ambrette
Significance

Steric Bulk

High (Two tert-butyl

groups flanking the

methoxy)

Medium (One tert-

butyl group)

Determines packing

density and solubility.

Nitro Torsion
Critical Parameter:

Expected >40° twist
Typically ~20–30°

High torsion indicates

loss of conjugation

(Steric Inhibition of

Resonance).

Methoxy Orientation
Perpendicular to ring

(Predicted)

Coplanar or slight

twist

Affects intermolecular

H-bonding potential.

Space Group

To be determined

(Likely Monoclinic

P2₁/c)

Monoclinic
Common packing for

centrosymmetric

aromatics.

Experimental Protocol: Single Crystal Growth
Obtaining X-ray quality crystals for highly alkylated nitro-benzenes is challenging due to their

high solubility in non-polar solvents and tendency to oil out.

Method A: Slow Evaporation (Preferred)
Solvent System: Dissolve 20 mg of the target compound in 2 mL of Ethanol:Dichloromethane

(1:1 v/v).

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation

vial.

Nucleation Control: Cover the vial with Parafilm and pierce 3–4 small holes to restrict

evaporation rate.

Incubation: Store at 4°C in a vibration-free environment for 7–14 days.

Method B: Vapor Diffusion (Alternative)
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Inner Vial: Saturated solution in Acetone.

Outer Reservoir: Hexane (Anti-solvent).

Mechanism: Hexane vapor slowly diffuses into the acetone, lowering solubility and promoting

ordered lattice formation.
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Figure 1: Optimized workflow for growing diffraction-quality crystals of lipophilic nitro-aromatics.

Structural Analysis & Data Interpretation[1][2][3][4]
[5][6][7][8][9]
When analyzing the solved structure, specific geometric parameters serve as indicators of the

molecule's performance relative to alternatives.

Key Parameter: The Torsion Angle
The defining feature of this molecule is the Nitro Group Torsion Angle (

).

Definition: The angle between the

plane.

Hypothesis: In 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene, the tert-butyl group at C1

pushes the methoxy group at C2, which in turn "buttresses" the nitro group at C3.

Target Value: A

value
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indicates complete decoupling of the nitro group from the aromatic

-system, altering the compound's UV-Vis absorption and reactivity compared to Musk
Ambrette.
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Figure 2: The "Buttressing Effect" cascade leading to steric inhibition of resonance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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